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Discovery and synthesis of DapE-IN-1

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Compound of Interest		
Compound Name:	DapE-IN-1	
Cat. No.:	B12362474	Get Quote

An in-depth guide to the discovery and synthesis of DapE inhibitors, focusing on the indoline sulfonamide class of compounds.

Disclaimer

Initial searches for a specific compound designated "DapE-IN-1" did not yield any publicly available information. It is possible that this is an internal designation for a novel compound that has not yet been disclosed in scientific literature. Therefore, this technical guide will focus on a well-documented class of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) inhibitors: the indoline sulfonamides. The discovery, characterization, and synthesis of these compounds will be used as a representative example to fulfill the core requirements of this request.

Introduction to DapE as an Antibiotic Target

The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical component of the lysine biosynthetic pathway in most bacteria.[1] This pathway is essential for the production of L-lysine, a vital amino acid for protein synthesis, and meso-diaminopimelate (mDAP), a key component in the peptidoglycan cell wall of many bacteria.[1] The deletion of the dapE gene has been shown to be lethal to bacteria, making it an attractive target for the development of new antibiotics.[1] Crucially, this pathway is absent in mammals, suggesting that inhibitors of DapE could be selectively toxic to bacteria with a reduced risk of mechanism-based toxicity in humans.[1] DapE is a dinuclear Zn(II)-dependent metalloprotease belonging to the M20 family.[1]



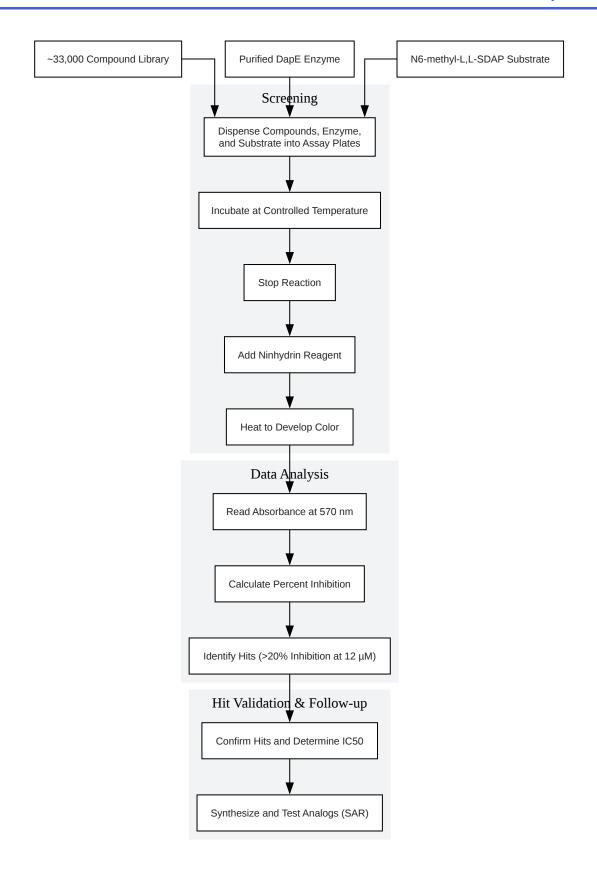
Discovery of Indoline Sulfonamide DapE Inhibitors

A high-throughput screening (HTS) campaign of approximately 33,000 compounds was conducted to identify novel inhibitors of the DapE enzyme. This screening led to the discovery of two promising hit compounds, indoline sulfonamide derivatives, which served as the starting point for a medicinal chemistry effort to develop more potent analogs.

High-Throughput Screening Workflow

The general workflow for the high-throughput screening that led to the identification of the indoline sulfonamide hits is depicted below.





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Caption: High-throughput screening workflow for the identification of DapE inhibitors.



Quantitative Data: Inhibitory Potency of Indoline Sulfonamides

The inhibitory potency of the initial hits and a series of synthesized analogs against Haemophilus influenzae DapE (HiDapE) was determined using a ninhydrin-based assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Compound ID	R Group	IC50 (μM)
4	Н	> 200
5	CI	162 ± 20
9a	4-Fluorophenyl	100 ± 10
9b	4-Chlorophenyl	75 ± 8
9c	4-Bromophenyl	60 ± 5
9d	4-lodophenyl	55 ± 6
9e	4-Methylphenyl	120 ± 15
9f	4-Methoxyphenyl	150 ± 20
9g	3-Chlorophenyl	85 ± 9
9h	2-Chlorophenyl	> 200
9i	2,4-Dichlorophenyl	95 ± 10
9j	Naphthalen-2-yl	45 ± 5
9k	Thiophen-2-yl	110 ± 12
91	Pyridin-3-yl	130 ± 18
9m	Cyclohexyl	180 ± 25
9n	Benzyl	140 ± 15
10a	4-Fluorobenzyl	115 ± 13
10b	4-Chlorobenzyl	80 ± 7
10c	4-(Trifluoromethyl)benzyl	70 ± 6
10d	Phenethyl	155 ± 22
10e	3-Phenylpropyl	170 ± 28
10f	2-(Pyridin-3-yl)ethyl	145 ± 19

Data sourced from reference.



Experimental Protocols DapE Inhibition Assay (Ninhydrin-Based)

This discontinuous kinetic assay measures the amount of primary amine product formed from the enzymatic cleavage of the substrate analog N6-methyl-L,L-SDAP.

Materials:

- Purified DapE enzyme
- N6-methyl-L,L-SDAP substrate
- 50 mM HEPES buffer, pH 7.5
- Test inhibitors dissolved in DMSO
- 2% Ninhydrin solution
- Microplate reader

Procedure:

- To a 50 mM HEPES buffered solution (pH 7.5) at 30 °C, add the test inhibitor to achieve the
 desired final concentration (e.g., for IC50 determination, a range of concentrations from 5—
 200 μM). The final DMSO concentration in the assay should be kept constant, typically at
 5%.
- Add the DapE enzyme to a final concentration of 8 nM and incubate the mixture for 10 minutes.
- Initiate the enzymatic reaction by adding the substrate, N6-methyl-L,L-SDAP, at various concentrations (0–8 mM).
- Allow the reaction to proceed for 10 minutes.
- Terminate the reaction by heating at 100 °C for 1 minute, followed by cooling to 0 °C for 1 minute.

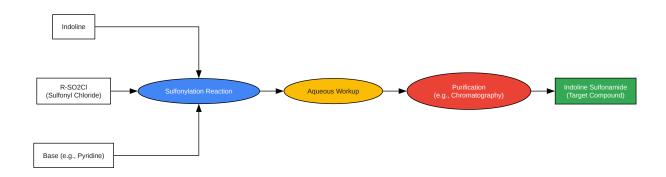


- While the mixture is cooled at 0 $^{\circ}$ C, add 50 μ L of a 2% ninhydrin solution and mix well by pipetting.
- Heat the mixture at 80 °C for 15 minutes to allow for color development.
- Measure the absorbance of an 80 μL aliquot at 570 nm using a microplate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of Indoline Sulfonamide Inhibitors

The synthesis of the indoline sulfonamide analogs generally involves the acylation or sulfonylation of an indoline core. A representative synthetic scheme is provided below.

General Synthetic Workflow



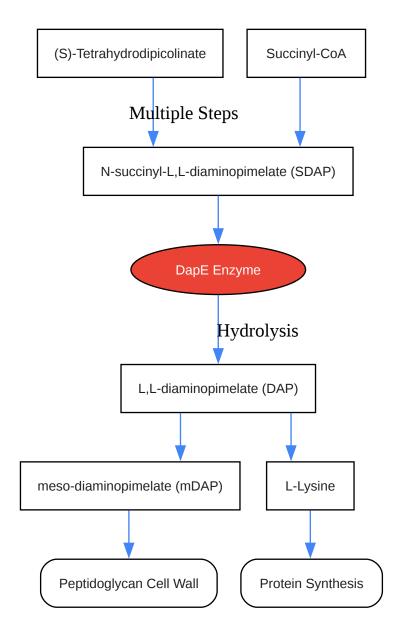
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Caption: General synthetic workflow for indoline sulfonamide DapE inhibitors.

Signaling Pathways and Logical Relationships DapE in the Lysine Biosynthesis Pathway



DapE catalyzes a key hydrolysis step in the biosynthesis of lysine and mDAP.



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Caption: Role of the DapE enzyme in the bacterial lysine biosynthesis pathway.

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References

- 1. DapE Becker Research Lab [beckerlabluc.com]
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